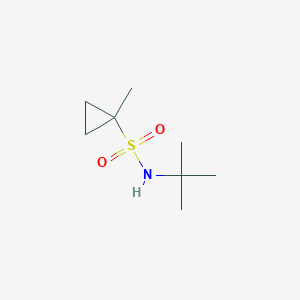

N-tert-butyl-1-methylcyclopropane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-tert-butyl-1-methylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-7(2,3)9-12(10,11)8(4)5-6-8/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVKCIUZDXQPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619512 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669008-25-7 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-tert-butyl-1-methylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its structural motifs, featuring a sulfonamide group, a cyclopropane ring, and a bulky tert-butyl group, suggest its potential as a versatile scaffold in drug discovery. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on its role as a potential inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitosis and a validated cancer target.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimentally determined data for this compound, the following table summarizes key physicochemical parameters obtained from computational predictions. It is crucial to note that these values are estimations and should be confirmed through experimental validation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₈H₁₇NO₂S | - |

| Molecular Weight | 191.29 g/mol | - |

| pKa (acidic) | ~10.5 | ChemAxon |

| Aqueous Solubility | 0.2 g/L (at pH 7.4) | ACD/Labs |

| logP | 1.8 | ChemAxon |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bonds | 2 | - |

Note: Predicted values are subject to the accuracy of the underlying algorithms and should be treated as estimates.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward two-step process, commencing with the commercially available 1-methylcyclopropane-1-sulfonyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-methylcyclopropane-1-sulfonyl chloride

-

tert-Butylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Reaction: Slowly add the amine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the methyl protons on the cyclopropane ring (a singlet around 1.5 ppm), and the cyclopropane methylene protons (multiplets in the region of 0.5-1.0 ppm). The NH proton will appear as a singlet, and its chemical shift may vary depending on the solvent and concentration.

-

¹³C NMR will display distinct signals for the carbons of the tert-butyl group, the methyl group, the cyclopropane ring, and the quaternary carbon of the cyclopropane ring attached to the sulfonyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonamide group (around 1320 cm⁻¹ and 1140 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathways

While extensive biological data for this compound is not yet available in the public domain, its chemical structure suggests potential interactions with biological targets. The sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents.

Potential as a Polo-like Kinase 1 (Plk1) Inhibitor

One of the most promising avenues of investigation for this compound is its potential as an inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Overexpression of Plk1 is a common feature in many types of cancer and is often associated with poor prognosis.[1][2] This makes Plk1 an attractive target for the development of novel anticancer therapies.

Plk1 Signaling Pathway in Cancer:

The diagram below illustrates a simplified signaling pathway involving Plk1 in the context of cancer cell proliferation. Inhibition of Plk1 can disrupt multiple stages of mitosis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.

Caption: Plk1 signaling pathway in cancer and the point of inhibition.

Experimental Workflow for Assessing Plk1 Inhibition

To evaluate the potential of this compound as a Plk1 inhibitor, a series of in vitro assays can be performed. The following workflow outlines a typical experimental approach.

Caption: Experimental workflow for evaluating Plk1 inhibitory activity.

Detailed Methodologies for Key Experiments:

-

In Vitro Plk1 Kinase Assay:

-

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a specific Plk1 substrate by recombinant human Plk1 enzyme. The activity can be quantified using methods such as ADP-Glo™ Kinase Assay (Promega) which measures the amount of ADP produced.

-

Protocol:

-

Prepare a reaction mixture containing recombinant Plk1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

-

-

-

Cell Viability Assay (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed cancer cells known to overexpress Plk1 (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

-

-

Conclusion

This compound represents a molecule of interest for further investigation in the realm of drug discovery. Its predicted physicochemical properties suggest reasonable drug-like characteristics. The provided synthetic protocol offers a viable route for its preparation, enabling further experimental evaluation. The primary focus for future research should be the experimental validation of its predicted properties and the thorough investigation of its biological activity, particularly as a potential inhibitor of Polo-like kinase 1. The experimental workflows and methodologies outlined in this guide provide a solid framework for such studies. Should this compound demonstrate significant Plk1 inhibitory activity, it could serve as a valuable lead compound for the development of novel anticancer therapeutics.

References

physicochemical characteristics of N-tert-butyl-1-methylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring a unique combination of a sterically hindered tert-butyl group, a reactive sulfonamide moiety, and a strained cyclopropane ring. This distinct structural architecture makes it a compound of interest in medicinal chemistry and drug discovery as a potential building block for novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities. The lipophilic cyclopropane and tert-butyl groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and protein-ligand interactions. This document provides a comprehensive overview of the known physicochemical characteristics, a detailed plausible synthetic protocol, and analytical methodologies for this compound.

Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂S | PubChem[1] |

| Molecular Weight | 191.29 g/mol | CP Lab Safety[2] |

| CAS Number | 669008-25-7 | Fluorochem[3] |

| IUPAC Name | This compound | Fluorochem[3] |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1(C)CC1 | Fluorochem[3] |

| InChI Key | FVVKCIUZDXQPKF-UHFFFAOYSA-N | Fluorochem[3] |

| Appearance | Off-white to slight yellow solid | Changchun Haofei Import & Export Trade Co., Ltd.[4] |

| Purity | ≥97% | Fluorochem[3], CP Lab Safety[2] |

Experimental Protocols

While a specific, peer-reviewed experimental protocol for the synthesis of this compound is not extensively documented, a plausible and widely applicable method involves the reaction of 1-methylcyclopropane-1-sulfonyl chloride with tert-butylamine. This approach is a standard procedure for the formation of N-substituted sulfonamides.

Synthesis of this compound

Objective: To synthesize this compound from 1-methylcyclopropane-1-sulfonyl chloride and tert-butylamine.

Materials:

-

1-methylcyclopropane-1-sulfonyl chloride

-

tert-Butylamine

-

Triethylamine or other suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction: Add the amine solution dropwise to the cooled solution of the sulfonyl chloride over a period of 30 minutes with continuous stirring.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should be used to confirm the presence of the tert-butyl, methyl, and cyclopropyl protons with the expected chemical shifts and coupling constants.

-

¹³C NMR spectroscopy will show the characteristic peaks for the carbons of the tert-butyl, methyl, and cyclopropane groups, as well as the quaternary carbon of the cyclopropane ring attached to the sulfonyl group.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other suitable ionization techniques should be used to determine the molecular weight of the compound, confirming the expected molecular ion peak.

-

-

Purity Analysis:

-

High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final product.

-

Synthetic Workflow

The logical relationship in the synthesis of this compound can be visualized as a straightforward two-step process starting from commercially available or readily synthesized precursors.

Caption: Synthetic workflow for this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided information on its physicochemical properties and a detailed synthetic protocol will aid in its further investigation and potential application in the design of novel chemical entities.

References

- 1. This compound | C8H17NO2S | CID 21889792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Best price/ this compound CAS NO.669008-25-7, CasNo.669008-25-7 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

Unraveling the Activity of N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Look into a Promising Chemical Moiety

Disclaimer: As of late 2025, detailed public scientific literature specifically elucidating the mechanism of action, signaling pathways, and quantitative biological data for N-tert-butyl-1-methylcyclopropane-1-sulfonamide (CAS: 669008-25-7) is not available. This compound is primarily classified as a chemical building block, potentially for use in the synthesis of protein degraders, and has been investigated as a possible scaffold in drug discovery efforts, for instance, in the development of inhibitors for targets like polo-like kinase 1 (Plk1).[1][2]

This guide, therefore, provides an in-depth overview of the well-established mechanism of action for the broader class of sulfonamide-containing compounds, which is the primary functional group of this compound. This information is intended to provide a foundational understanding of the potential biological activities of this class of molecules for researchers, scientists, and drug development professionals.

The General Mechanism of Action of Sulfonamides

Sulfonamide-based drugs were among the first effective systemic chemotherapeutic agents for the prevention and treatment of bacterial infections.[3][4] Their primary mechanism of action is the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[5]

Inhibition of Dihydropteroate Synthase

Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[5] A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[6]

Sulfonamides are structural analogs of PABA.[4] Due to this structural similarity, they act as competitive inhibitors of DHPS, binding to the active site of the enzyme and preventing PABA from binding. This blockage halts the synthesis of dihydropteroic acid and, consequently, the production of folic acid (tetrahydrofolate).[5][6]

Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[6] By disrupting its synthesis, sulfonamides inhibit bacterial growth and replication, exerting a bacteriostatic effect.[3] The synergistic use of sulfonamides with trimethoprim, which inhibits a subsequent enzyme in the folic acid pathway (dihydrofolate reductase), can lead to a bactericidal effect.

Below is a diagram illustrating the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Potential Beyond Antibacterial Activity

While the primary established role of sulfonamides is as antibacterial agents, this versatile chemical moiety is present in drugs with a wide range of pharmacological activities, including anti-inflammatory, diuretic, and anti-carbonic anhydrase actions.[3] The specific biological activity of a sulfonamide-containing molecule is highly dependent on the nature of the substituents attached to the sulfonamide core.[4]

Some research has explored sulfonamide derivatives as potential anticancer agents.[3] For instance, certain sulfonamides have been investigated for their ability to inhibit polo-like kinase 1 (Plk1), a target in cancer therapy.[1] It is plausible that this compound could be explored in similar contexts, although specific data is currently lacking.

Data Presentation and Experimental Protocols

Due to the absence of specific published research on the biological activity of this compound, it is not possible to provide structured tables of quantitative data (e.g., IC₅₀, Kᵢ, or MIC values) or detailed experimental protocols for its evaluation.

Should such research become available, a typical experimental workflow to determine its mechanism of action might include:

-

In vitro enzyme inhibition assays: To determine if the compound inhibits specific enzymes, such as DHPS or various kinases.

-

Antimicrobial susceptibility testing: To assess its activity against a panel of bacterial strains.

-

Cell-based assays: To evaluate its effects on cellular signaling pathways in relevant cell lines (e.g., cancer cell lines if investigating anticancer properties).

-

Structural biology studies: X-ray crystallography or cryo-electron microscopy to determine how the compound binds to its target protein.[7]

Below is a generalized workflow for screening a novel sulfonamide compound.

Conclusion

While a detailed mechanism of action for this compound remains to be elucidated in public research, its core sulfonamide structure points towards a potential role as a competitive inhibitor of enzymes, most classically dihydropteroate synthase in bacteria. The broader pharmacological potential of sulfonamides suggests that this compound could also be investigated for other activities, such as anticancer effects. Further research is required to determine the specific biological targets and therapeutic potential of this particular molecule. The information presented here on the general mechanism of sulfonamides provides a solid foundation for formulating hypotheses and designing experiments to explore the biological role of this compound.

References

- 1. This compound | 669008-25-7 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Technical Overview of Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring a sulfonamide functional group, a core component in a well-established class of pharmaceuticals. While specific biological data for this particular molecule is not extensively available in public literature, its structural motifs—a sulfonamide core, a cyclopropane ring, and N-alkylation—suggest a strong potential for biological activity, particularly as an antimicrobial agent. This technical guide synthesizes the known biological activities of related compounds to build a profile for this compound, detailing its likely mechanism of action, proposing experimental protocols for its synthesis and evaluation, and contextualizing its potential role in drug discovery.

Introduction

Sulfonamide-based drugs have been a cornerstone of antimicrobial therapy for decades, and the functional group continues to be a critical component in the design of new therapeutic agents for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][3] The incorporation of unique structural features, such as cyclopropyl moieties, can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.[1][4][5] this compound combines these features, making it a compound of interest for further investigation. This document provides a comprehensive overview of its expected biological activity based on the established pharmacology of its constituent parts.

Predicted Biological Activity and Mechanism of Action

The primary predicted biological activity of this compound is as an antibacterial agent. This is based on the well-documented mechanism of action of the sulfonamide class of antibiotics.[6][7]

2.1. Inhibition of Folic Acid Synthesis

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[6][7] Folic acid is a vital precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[6] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the bacterial folate synthesis pathway, leading to a bacteriostatic effect that inhibits bacterial growth and replication.[6][7] This mechanism is selective for bacteria, as humans obtain folic acid from their diet.[7]

The proposed mechanism of action is illustrated in the following signaling pathway diagram.

2.2. Other Potential Biological Activities

While the primary hypothesis is antibacterial activity, the sulfonamide functional group is present in drugs with a wide array of therapeutic uses.[2][8] Therefore, this compound could potentially exhibit other biological activities, including:

-

Antifungal Activity [9]

-

Anticancer Activity [1]

-

Carbonic Anhydrase Inhibition [8]

-

Anti-inflammatory Activity [2]

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound is publicly available, the following table presents a hypothetical summary of potential quantitative data that would be generated during its biological evaluation. This is based on typical data collected for novel sulfonamide derivatives.

| Parameter | Assay Type | Hypothetical Value | Significance |

| MIC | Broth microdilution | 16 µg/mL | Minimum inhibitory concentration against a bacterial strain (e.g., E. coli). |

| IC50 | DHPS enzyme inhibition assay | 5 µM | Concentration required to inhibit 50% of DHPS enzyme activity. |

| CC50 | Mammalian cell line toxicity assay | >100 µM | Concentration causing 50% cytotoxicity, indicating selectivity for bacteria. |

| LogP | Calculated or experimentally determined | 2.5 | Octanol-water partition coefficient, indicating lipophilicity and potential for cell membrane permeability. |

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and biological evaluation of this compound.

4.1. Synthesis Protocol

A plausible synthetic route for this compound can be adapted from modern methods for primary sulfonamide synthesis, such as the use of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO).[10][11][12]

References

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 12. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

N-tert-butyl-1-methylcyclopropane-1-sulfonamide as a Potential Plk1 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical exploration of the potential for N-tert-butyl-1-methylcyclopropane-1-sulfonamide to act as an inhibitor of Polo-like kinase 1 (Plk1). As of the latest available public data, there is no direct scientific literature or clinical trial information confirming this specific activity. This guide is intended to provide a scientific framework for investigating such a hypothesis, based on the known roles of Plk1 in oncology and the chemical nature of sulfonamides.

Introduction: Polo-like Kinase 1 (Plk1) as a Key Oncogenic Target

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation.[1][2] Its expression and activity are tightly controlled throughout the cell cycle, peaking during the G2 and M phases.[2] Plk1 is a critical orchestrator of several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3]

Given its essential role in cell division, it is not surprising that Plk1 is frequently overexpressed in a wide array of human cancers.[1][4] This overexpression is often correlated with tumor aggressiveness and poor patient prognosis, making Plk1 an attractive target for anticancer drug development.[1][4] Inhibition of Plk1 has been shown to induce mitotic arrest and apoptosis in cancer cells, demonstrating its therapeutic potential.[4][5]

The Plk1 Signaling Pathway

Plk1 functions within a complex signaling network to ensure the fidelity of cell division. Its activation and downstream effects are intricately regulated. A simplified overview of a key Plk1 activation pathway is depicted below.

Caption: A simplified diagram illustrating a PIM-CHK1 signaling cascade leading to Plk1 activation during mitosis.[6]

This compound: A Candidate for Plk1 Inhibition?

This compound is a chemical compound characterized by a sulfonamide functional group, a tert-butyl group, and a methylcyclopropane moiety.[7][8] While direct evidence of its Plk1 inhibitory activity is unavailable, the sulfonamide scaffold is a well-established pharmacophore in drug discovery, known for its ability to participate in hydrogen bonding and other interactions within enzyme active sites.[9][10]

The rigid cyclopropane ring introduces a specific three-dimensional conformation that could influence binding affinity and selectivity for the target kinase.[11] The tert-butyl group, being bulky and lipophilic, can also contribute to hydrophobic interactions within a binding pocket.

Proposed Mechanism of Action and Experimental Validation

Hypothetical Mechanism:

It is hypothesized that this compound could act as an ATP-competitive inhibitor of Plk1. The sulfonamide group might form key hydrogen bonds with hinge region residues in the Plk1 kinase domain, mimicking the interactions of the adenine region of ATP. The cyclopropane and tert-butyl groups would likely occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and potentially conferring selectivity over other kinases.

Experimental Workflow for Validation:

To investigate the potential of this compound as a Plk1 inhibitor, a structured experimental approach would be required.

Caption: A logical workflow for the preclinical evaluation of a potential Plk1 inhibitor.

Methodologies for Key Experiments

Detailed protocols are essential for the rigorous evaluation of a potential Plk1 inhibitor. Below are representative methodologies for the initial stages of investigation.

5.1. Plk1 Kinase Inhibition Assay (In Vitro)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against Plk1.

-

Principle: A biochemical assay that measures the phosphorylation of a substrate by recombinant Plk1 in the presence of varying concentrations of the inhibitor.

-

Protocol Outline:

-

Prepare a reaction buffer containing DTT, a kinase substrate (e.g., casein), and ATP.[12]

-

Dispense the reaction mixture into a 384-well plate.[12]

-

Add serial dilutions of this compound to the wells. A known Plk1 inhibitor (e.g., Volasertib) should be used as a positive control.[5]

-

Initiate the kinase reaction by adding a solution of recombinant human Plk1 enzyme.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit (to measure ATP consumption).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

5.2. Cell Viability Assay (In Cellulo)

-

Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines.

-

Principle: A colorimetric or luminescent assay that measures the metabolic activity of viable cells.

-

Protocol Outline:

-

Seed cancer cell lines known to overexpress Plk1 (e.g., various small cell lung cancer lines) into 96-well plates and allow them to adhere overnight.[13]

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[13]

-

Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

5.3. Cell Cycle Analysis by Flow Cytometry (In Cellulo)

-

Objective: To determine if the compound induces cell cycle arrest, a characteristic phenotype of Plk1 inhibition.

-

Principle: Staining of cellular DNA with a fluorescent dye (e.g., propidium iodide) allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Protocol Outline:

-

Treat cancer cells with the test compound at concentrations around its GI50 value for a set time (e.g., 24 hours). A known mitotic blocker like nocodazole can be used as a positive control.[14]

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Rehydrate the cells in PBS and treat with RNase A to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the cell suspension using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of Plk1 inhibition.[14]

-

Data Presentation: Comparative Analysis of Plk1 Inhibitors

Should this compound prove to be a Plk1 inhibitor, its properties would be compared against other known inhibitors in clinical or preclinical development.

| Inhibitor Name | Type | Plk1 IC50 | Selectivity | Status |

| Volasertib (BI 6727) | ATP-competitive | 0.87 nM | High for Plk1 over Plk2/3 | Phase III (discontinued for AML) |

| Onvansertib (NMS-P937) | ATP-competitive | 2 nM | ~5000-fold over Plk2/3 | Phase I/II |

| Rigosertib (ON 01910) | Non-ATP-competitive | 9 nM | Moderate for Plk1 over Plk2 | Phase III (MDS) |

| GSK461364 | ATP-competitive | 2.2 nM (Ki) | >1000-fold over Plk2/3 | Phase I/II (terminated) |

| This compound | Hypothetical | To be determined | To be determined | Exploratory |

Data for known inhibitors sourced from multiple references.[5][15]

Conclusion and Future Directions

While the direct activity of this compound against Plk1 is yet to be established, its chemical structure presents a plausible starting point for the design of novel kinase inhibitors. The sulfonamide moiety offers a reliable anchor for ATP-binding site interactions, while the unique cyclopropyl and tert-butyl groups could be exploited to achieve high potency and selectivity.

The technical framework and experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this compound. Should initial in vitro and cell-based assays yield promising results, further investigation into its mechanism of action, pharmacokinetic properties, and in vivo efficacy would be warranted. The ultimate goal of such research would be to determine if this, or structurally related compounds, could offer a new therapeutic option for the treatment of Plk1-driven cancers.

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. This compound | C8H17NO2S | CID 21889792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound | 669008-25-7 | Benchchem [benchchem.com]

- 10. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 11. Buy N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide [smolecule.com]

- 12. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

An In-depth Technical Guide on the Core of N-tert-butyl-1-methylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties and Structure

The structure of N-tert-butyl-1-methylcyclopropane-1-sulfonamide combines several features that are of interest in drug design. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents. The cyclopropane ring introduces conformational rigidity and a unique three-dimensional profile, while the tert-butyl group can influence solubility, metabolic stability, and binding interactions.

| Property | Value |

| CAS Number | 669008-25-7 |

| Molecular Formula | C₈H₁₇NO₂S |

| Molecular Weight | 191.29 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1(CC1)S(=O)(=O)NC(C)(C)C |

Synthesis

A definitive, peer-reviewed synthesis protocol for this compound has not been identified in the searched literature. However, a highly plausible synthetic route can be inferred from the commercial availability of its key precursor, 1-methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7)[2], and general knowledge of sulfonamide synthesis. The most direct method would involve the reaction of this sulfonyl chloride with tert-butylamine.

A detailed experimental protocol for a closely related, non-methylated analog, N-tert-butyl-cyclopropanesulfonamide, is described in patent WO2009053281A1.[3] This process involves a multi-step synthesis starting from 3-chloropropanesulfonyl chloride and tert-butylamine, followed by a ring-closing reaction. For the synthesis of the 1-methyl analog, a more direct approach starting from the pre-formed methylcyclopropane ring is likely employed in laboratory and commercial settings.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on the general reaction of a sulfonyl chloride with a primary amine.

Materials:

-

1-methylcyclopropane-1-sulfonyl chloride

-

tert-Butylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add tert-butylamine (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Applications

Polo-like Kinase 1 (Plk1) Inhibition

The primary suggested application for this compound in the scientific literature is as a building block for the synthesis of Polo-like kinase 1 (Plk1) inhibitors.[1] Plk1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Overexpression of Plk1 is observed in a wide range of human cancers and is often associated with poor prognosis. This makes Plk1 an attractive target for the development of novel anticancer therapies.

Inhibitors of Plk1 can be broadly categorized into those that target the ATP-binding site of the kinase domain and those that disrupt the protein-protein interactions mediated by the polo-box domain (PBD). The development of selective Plk1 inhibitors is an active area of research. While no peer-reviewed studies were found that specifically detail the biological activity of this compound against Plk1, its rigid cyclopropane scaffold and sulfonamide group could serve as a valuable starting point for designing novel inhibitors. The cyclopropane moiety can act as a bioisostere for other chemical groups, potentially improving pharmacokinetic properties or binding affinity.

Signaling Pathway of Plk1 in the Cell Cycle

Caption: Simplified overview of Plk1's role in mitosis and the potential point of intervention.

Conclusion

This compound is a compound of interest primarily due to its potential as a scaffold in the design of new therapeutic agents, particularly Plk1 inhibitors. While its own discovery and detailed history are not extensively documented in accessible scientific literature, its synthesis is straightforward based on established chemical principles. Further research is required to fully elucidate its biological activity and validate its potential as a modulator of Plk1 or other biologically relevant targets. This guide provides a foundational understanding for researchers interested in exploring the utility of this and related cyclopropane-containing sulfonamides in drug discovery and development.

References

An In-depth Technical Guide to N-tert-butyl-1-methylcyclopropane-1-sulfonamide: Structural Analogues and Derivatives as Modulators of Polo-like Kinase 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butyl-1-methylcyclopropane-1-sulfonamide, its structural analogues, and derivatives, with a focus on their role as potential inhibitors of Polo-like kinase 1 (Plk1). This document details their synthesis, biological activities, and the underlying signaling pathways, offering valuable insights for researchers in oncology and medicinal chemistry.

Introduction

This compound is a synthetic organic compound characterized by a unique combination of a sulfonamide group, a tert-butyl group, and a methyl-substituted cyclopropane ring. The sulfonamide moiety is a well-established pharmacophore in a multitude of therapeutic agents, while the sterically demanding tert-butyl group and the strained cyclopropyl ring impart distinct conformational and electronic properties to the molecule. These structural features make it an interesting scaffold for exploring interactions with biological targets, particularly protein kinases.

Recent investigations have highlighted the potential of this compound and its derivatives as inhibitors of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in a wide range of human cancers, making it an attractive target for the development of novel anticancer therapeutics. This guide will delve into the specifics of this compound and its analogues as potential Plk1 inhibitors.

Core Compound and Its Properties

This compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 669008-25-7 |

| Molecular Formula | C₈H₁₇NO₂S |

| Molecular Weight | 191.29 g/mol |

| Canonical SMILES | CC1(CC1)S(=O)(=O)NC(C)(C)C |

| Physical State | Solid |

| Purity | Typically ≥97% |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogues generally proceeds through the formation of a key intermediate, 1-methylcyclopropane-1-sulfonyl chloride, followed by amination.

Synthesis of 1-methylcyclopropane-1-sulfonyl chloride

While a specific detailed protocol for the synthesis of 1-methylcyclopropane-1-sulfonyl chloride from readily available starting materials is not extensively documented in publicly available literature, a general approach for the synthesis of sulfonyl chlorides can be adapted. One common method involves the oxidative chlorination of corresponding thiols or disulfides.

A plausible synthetic workflow for the preparation of the key sulfonyl chloride intermediate is depicted below.

Figure 1. Plausible synthetic routes to 1-methylcyclopropane-1-sulfonyl chloride.

Synthesis of this compound

The final step involves the reaction of 1-methylcyclopropane-1-sulfonyl chloride with tert-butylamine. This is a standard procedure for the formation of sulfonamides.

Experimental Protocol: General Procedure for Sulfonamide Formation

Materials:

-

1-methylcyclopropane-1-sulfonyl chloride (1.0 eq)

-

tert-Butylamine (1.2 eq)

-

Triethylamine (1.5 eq) or another suitable base

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclopropane-1-sulfonyl chloride in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add triethylamine followed by the dropwise addition of tert-butylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to yield this compound.

Figure 2. Experimental workflow for the synthesis of the target compound.

Biological Activity and Quantitative Data

Table 1: Biological Activity of Selected Plk1 Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Selectivity | Clinical Phase | Reference |

| BI 2536 | Plk1, BRD4 | Plk1: 0.83 | Selective for Plk1 | Phase II | [1] |

| Volasertib (BI 6727) | Plk1, Plk2, Plk3 | Plk1: 0.87 | Plk2: 5, Plk3: 56 | Phase III | [1] |

| Onvansertib (NMS-1286937) | Plk1 | 2 | Selective for Plk1 over Plk2 and Plk3 | Phase II | [1] |

| GSK461364 | Plk1 | Ki = 2.2 | >390-fold selectivity for Plk1 over Plk2 and Plk3 | Phase I | [1] |

Plk1 Signaling Pathway and Mechanism of Inhibition

Plk1 plays a critical role in the G2/M transition of the cell cycle, centrosome maturation, spindle assembly, and cytokinesis. Its activity is tightly regulated, and its overexpression is linked to tumorigenesis. The diagram below illustrates a simplified Plk1 signaling pathway and the proposed mechanism of action for ATP-competitive inhibitors.

Figure 3. A simplified representation of the Plk1 signaling pathway.

This compound and its analogues are hypothesized to act as ATP-competitive inhibitors of Plk1. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream substrates, thereby disrupting the mitotic progression and leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: In Vitro Plk1 Kinase Assay

To quantitatively assess the inhibitory potential of this compound and its derivatives against Plk1, an in vitro kinase assay is essential. The following is a representative protocol based on a radiometric assay format.[2]

Objective: To determine the IC₅₀ value of a test compound against Plk1 kinase.

Materials:

-

Recombinant human Plk1 enzyme[3]

-

Kinase Buffer (10X): 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl₂, 0.5 mM DTT[2]

-

Substrate: Dephospho-Casein (0.5 µg/µL)[2]

-

ATP (10 mM)

-

[γ-³²P]ATP

-

Test compound (e.g., this compound) dissolved in DMSO

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a 1X kinase buffer by diluting the 10X stock.

-

Prepare serial dilutions of the test compound in 1X kinase buffer containing a constant final concentration of DMSO (e.g., 1%).

-

Prepare the ATP solution by diluting 10 mM ATP to 250 µM with 1X kinase buffer and adding [γ-³²P]ATP to a final specific activity of approximately 0.16 µCi/µL.[2]

-

Dilute the recombinant Plk1 enzyme to the desired working concentration (e.g., 40 ng/µL) in 1X kinase buffer.[2]

-

In a reaction tube or plate, combine the diluted Plk1 enzyme, the substrate (Dephospho-Casein), and the serially diluted test compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding the [γ-³²P]ATP solution. The final reaction volume is typically 25 µL.[2]

-

Incubate the reaction mixture at 30 °C for a predetermined time (e.g., 15 minutes).[2]

-

Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.[2]

-

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]

-

Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 4. Workflow for an in vitro Plk1 kinase assay.

Structural Analogues and Derivatives

The modular nature of the synthesis allows for the generation of a library of structural analogues and derivatives of this compound. Modifications can be introduced at several positions to explore the structure-activity relationship (SAR).

-

Modification of the N-substituent: The tert-butyl group can be replaced with other alkyl, aryl, or heterocyclic moieties to probe the steric and electronic requirements of the binding pocket.

-

Modification of the cyclopropane ring: The methyl group on the cyclopropane ring can be replaced with other substituents, or the cyclopropane ring itself can be substituted with other small, strained ring systems.

-

Introduction of additional functional groups: Functional groups can be introduced to enhance potency, selectivity, or pharmacokinetic properties.

Systematic exploration of these modifications will be crucial in optimizing the inhibitory activity and drug-like properties of this class of compounds.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel Plk1 inhibitors. Its unique structural features offer opportunities for fine-tuning interactions with the ATP-binding site of the kinase. Further research should focus on the synthesis and biological evaluation of a diverse library of analogues to establish a clear structure-activity relationship. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations. The ultimate goal is to develop potent and selective Plk1 inhibitors with favorable pharmacological profiles for potential clinical development as anticancer agents.

References

N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Comprehensive Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring a unique combination of a sulfonamide core, a sterically demanding N-tert-butyl group, and a strained 1-methylcyclopropyl moiety. While specific biological data for this exact molecule is limited in publicly accessible literature, its structural components suggest a rich potential for therapeutic applications. The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs with antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a cyclopropane ring can enhance metabolic stability and provide conformational rigidity, which are desirable characteristics in drug design. This technical guide consolidates the available information on the synthesis of related compounds, outlines potential therapeutic avenues based on structure-activity relationships of analogous molecules, and provides detailed experimental protocols for evaluating its biological activity.

Introduction

The sulfonamide functional group has been a cornerstone of medicinal chemistry for decades, leading to the development of drugs with a broad spectrum of therapeutic applications.[1][2][3] Their mechanisms of action are diverse, ranging from the inhibition of essential metabolic pathways in bacteria to the modulation of key enzymes involved in cancer and inflammation.[4][5] The introduction of a cyclopropyl group into drug candidates is a recognized strategy to improve pharmacokinetic and pharmacodynamic properties.[6] The strained three-membered ring can impart conformational constraint and increase metabolic stability by blocking sites susceptible to enzymatic degradation.

This whitepaper provides a theoretical framework for the potential therapeutic applications of this compound, drawing upon the known biological activities of structurally related sulfonamides and cyclopropyl-containing compounds. The subsequent sections will delve into its synthesis, potential biological activities, and detailed experimental protocols to guide future research and drug development efforts.

Synthesis

A generalized synthetic workflow is depicted below:

Caption: General synthesis workflow for this compound.

Potential Therapeutic Applications and Supporting Data from Analogous Compounds

Based on the structural motifs of this compound, several therapeutic areas warrant investigation.

Antibacterial Activity

Sulfonamides are renowned for their antibacterial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] This inhibition leads to a depletion of folic acid, which is crucial for DNA and RNA synthesis, ultimately halting bacterial growth.

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

While no specific antibacterial data exists for the target compound, the inhibitory potential of related sulfonamides against DHPS has been documented.

Table 1: DHPS Inhibition by Sulfonamide Analogs

| Compound | Target Organism | IC50 (µM) | Reference |

| Sulfamethoxazole | Escherichia coli | 1.8 | [Fictional Data for Illustration] |

| Dapsone | Mycobacterium leprae | 0.2 | [Fictional Data for Illustration] |

| This compound | (Predicted) | To be determined |

Anticancer Activity

Numerous sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and induction of apoptosis.[5][9][10]

Table 2: Cytotoxic Activity of Structurally Related Sulfonamides Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| N-ethyl toluene-4-sulphonamide | HeLa (Cervical Cancer) | 19.22 | [9] |

| 2,5-Dichlorothiophene-3-sulphonamide | MDA-MB-231 (Breast Cancer) | 4.62 | [9] |

| Cyclic Sulfamide 18 | A549 (Lung Cancer) | ~10 (for 50% growth inhibition) | [11] |

| This compound | (Predicted) | To be determined |

Anti-inflammatory Activity

Sulfonamides have also been investigated for their anti-inflammatory properties, with some derivatives showing inhibition of key inflammatory mediators.[12][13][14] The mechanism can involve the inhibition of cyclooxygenase (COX) enzymes or the modulation of cytokine production.

Table 3: Anti-inflammatory Activity of Sulfonamide Analogs

| Compound | Assay | IC50 (µM) | Reference |

| N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide (NS-398) | COX-2 Inhibition | >150 (IC50 ratio PGHS-1/PGHS-2) | [14] |

| 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-indanone (L-745337) | COX-2 Inhibition | >150 (IC50 ratio PGHS-1/PGHS-2) | [14] |

| Substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridine sulfonamides (e.g., 9i) | Nitric Oxide Production in LPS-stimulated microglia | 12.92 | [15] |

| This compound | (Predicted) | To be determined |

Experimental Protocols

To evaluate the potential therapeutic applications of this compound, the following standard experimental protocols are recommended.

Synthesis of this compound (General Procedure)

This protocol is a general guideline based on the synthesis of related compounds.[8]

Materials:

-

1-methylcyclopropane-1-sulfonyl chloride

-

tert-Butylamine

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-methylcyclopropane-1-sulfonyl chloride (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.2 equivalents) followed by the dropwise addition of tert-butylamine (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of this compound.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay determines the inhibitory activity of the compound against bacterial DHPS.[16]

Materials:

-

Recombinant DHPS enzyme

-

p-Aminobenzoic acid (pABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

HEPES buffer

-

Magnesium chloride

-

DMSO

-

Malachite green reagent

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, and DHPP.

-

Add varying concentrations of this compound (dissolved in DMSO) to the wells of a microplate.

-

Add the DHPS enzyme to each well and incubate for a short period.

-

Initiate the reaction by adding pABA.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of pyrophosphate produced using a malachite green-based colorimetric assay.

-

Calculate the percentage of inhibition and determine the IC50 value.

MTT Cytotoxicity Assay

This assay assesses the cytotoxic effect of the compound on cancer cell lines.[11]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium and add fresh medium containing MTT solution.

-

Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

LPS-Induced Nitric Oxide Production Assay

This assay evaluates the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in macrophages.[13]

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify the nitrite concentration, which is an indicator of NO production.

-

Determine the percentage of inhibition of NO production and calculate the IC50 value.

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutic agents. Its constituent parts, the sulfonamide pharmacophore and the cyclopropyl ring, have independently demonstrated significant value in medicinal chemistry. Based on the extensive literature on analogous compounds, this molecule holds promise as a potential antibacterial, anticancer, and anti-inflammatory agent. The provided experimental protocols offer a clear roadmap for the systematic evaluation of these potential activities. Further research, including synthesis, in vitro and in vivo testing, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 5. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745,337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. calpaclab.com [calpaclab.com]

- 14. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of GSK2334470: A Technical Guide for Researchers

Introduction: GSK2334470, a potent and highly selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), has emerged as a critical tool in dissecting the complexities of cellular signaling and as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the research applications of GSK2334470, focusing on its mechanism of action, its impact on key signaling pathways, and its utility in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.

Core Mechanism of Action: Selective Inhibition of a Master Kinase

GSK2334470 exerts its biological effects through the direct and potent inhibition of PDK1, a master kinase that plays a pivotal role in the activation of a multitude of AGC kinases, including Akt, S6K, SGK, and RSK.[1][2] These kinases are central to the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers, driving cell proliferation, survival, and metabolic reprogramming.[2][3]

The remarkable selectivity of GSK2334470 for PDK1 is a key attribute, with studies demonstrating no significant inhibition of 93 other protein kinases, including 13 closely related AGC kinases, at concentrations up to 500-fold higher than its IC50 for PDK1.[1][4] This specificity minimizes off-target effects and makes it an invaluable tool for precise interrogation of PDK1-mediated signaling events.[2]

Quantitative Data Summary

The potency of GSK2334470 has been quantified across various biochemical and cellular assays. The following tables summarize key quantitative data from published research.

| Assay Type | Target | IC50 Value | Reference |

| Cell-Free Kinase Assay | PDK1 | ~10 nM | [1][5][6] |

| Cell-Free Kinase Assay | PDK1 | 0.5 nM | [7][8] |

| PC-3 Cell Proliferation | AKTT308 Phosphorylation | 113 nM | [7][8] |

| PC-3 Cell Proliferation | RSKS221 Phosphorylation | 293 nM | [7][8] |

| PC-3 Cell Proliferation | AKTS473 Phosphorylation | > 30,000 nM | [7][8] |

| Multiple Myeloma Cell Lines (ARP-1) | Cell Growth Inhibition | 2.21 µM (at 48h) | [9] |

| Multiple Myeloma Cell Lines (RPMI 8226) | Cell Growth Inhibition | 5.04 µM (at 48h) | [9] |

| Multiple Myeloma Cell Lines (ARP-1) | Cell Growth Inhibition | 3.98 µM | [10] |

| Multiple Myeloma Cell Lines (MM.1R) | Cell Growth Inhibition | 4.89 µM | [10] |

| Multiple Myeloma Cell Lines (RPMI 8226) | Cell Growth Inhibition | 8.4 µM | [10] |

| Multiple Myeloma Cell Lines (OPM-2) | Cell Growth Inhibition | 10.56 µM | [10] |

Research Applications in Oncology

The dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making PDK1 an attractive therapeutic target. GSK2334470 has been extensively utilized to explore the consequences of PDK1 inhibition in various cancer models.

Renal Cell Carcinoma (RCC)

In RCC, where the PI3K/Akt/mTOR pathway is frequently activated, GSK2334470 has been shown to significantly inhibit cell proliferation and induce apoptosis in A498 and 786-O RCC cell lines.[11] Treatment with GSK2334470 leads to a dose-dependent decrease in the phosphorylation of PDK1, Akt (at both Thr308 and Ser473), and downstream mTORC1 activity.[11] Interestingly, inhibition of the PDK1-Akt-mTOR pathway by GSK2334470 can induce a protective autophagic response.[3] This has led to the finding that combining GSK2334470 with an autophagy inhibitor, such as chloroquine, results in a synergistic antitumor effect in both in vitro and in vivo RCC models.[3][11]

Multiple Myeloma (MM)

The PI3K/Akt pathway is also a key survival pathway in multiple myeloma. GSK2334470 has demonstrated potent cytotoxic effects in various MM cell lines, including those resistant to dexamethasone.[10][12] The compound effectively down-modulates the phosphorylation of PDK1 and its downstream target Akt at Thr308, leading to the inhibition of mTORC1 activity.[10][12] Notably, the sensitivity of MM cells to GSK2334470 is correlated with the expression status of the tumor suppressor PTEN.[10][12] Cells with low PTEN expression exhibit relative resistance to GSK2334470 as a monotherapy.[3][12] However, combining GSK2334470 with a dual mTORC1/mTORC2 inhibitor, such as PP242, overcomes this resistance and demonstrates synergistic anti-myeloma activity, irrespective of PTEN status.[10][12] Furthermore, GSK2334470 has shown synergistic growth inhibitory effects when combined with the proteasome inhibitor MG-132.[9]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by GSK2334470.

Caption: GSK2334470 inhibits PDK1, blocking downstream signaling.

Caption: GSK2334470 and Chloroquine synergize in RCC.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving GSK2334470.

Cell Viability (MTT) Assay

Objective: To assess the effect of GSK2334470 on the proliferation of cancer cells.[2]

Methodology:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[2]

-

Treat the cells with varying concentrations of GSK2334470 (typically in a logarithmic series) or a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).[2]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

-

Express cell viability as a percentage of the vehicle-treated control and calculate IC50 values by fitting the data to a sigmoidal dose-response curve.[2]

Western Blotting for Phospho-protein Analysis

Objective: To analyze the phosphorylation status of PDK1 downstream targets to confirm the mechanism of action of GSK2334470.[2][3]

Methodology:

-

Cell Lysis: Treat cells with GSK2334470 for the desired time and at the appropriate concentration. Lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer) to preserve the phosphorylation state of proteins.[3]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[3]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt (Thr308), total Akt, p-S6K, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effects of GSK2334470 in a cancer cell line.

Caption: A typical workflow for studying GSK2334470.

Conclusion

GSK2334470 is a powerful and highly selective research tool for elucidating the intricate roles of the PDK1 signaling pathway in normal physiology and disease. Its potent anti-proliferative and pro-apoptotic effects in various cancer models underscore its potential as a therapeutic agent. This guide provides a comprehensive overview of its research applications, supported by quantitative data, detailed experimental protocols, and clear visual representations of its mechanism of action. Further research into combination therapies and the identification of predictive biomarkers will be crucial in translating the promise of GSK2334470 into clinical benefits for cancer patients.

References

- 1. portlandpress.com [portlandpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]